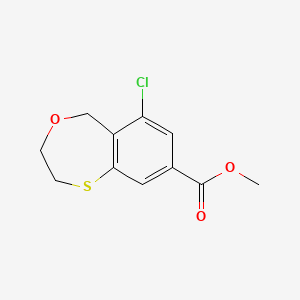

methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate

Description

Properties

Molecular Formula |

C11H11ClO3S |

|---|---|

Molecular Weight |

258.72 g/mol |

IUPAC Name |

methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate |

InChI |

InChI=1S/C11H11ClO3S/c1-14-11(13)7-4-9(12)8-6-15-2-3-16-10(8)5-7/h4-5H,2-3,6H2,1H3 |

InChI Key |

PUXFBWBECGLVIS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(COCCS2)C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from appropriately substituted chroman or benzoxathiepine precursors. The key steps include:

- Introduction of the chloro substituent at the 6-position of the benzoxathiepine ring.

- Formation of the 3,5-dihydro-2H-4,1-benzoxathiepine ring system.

- Installation of the methyl carboxylate group at the 8-position.

These transformations often require careful control of reaction conditions such as temperature, reagent stoichiometry, and choice of solvents to achieve high yield and purity.

Specific Synthetic Route from Patent WO2017125900A1

Although this patent primarily addresses the synthesis of intermediates for nebivolol, it outlines relevant methodologies applicable to benzoxathiepine derivatives, including halo-substituted chromanyl esters and subsequent cyclization steps that can be adapted for this compound synthesis.

Key Steps:

Metal-Organic Reagent Addition:

- A chromanyl ester (or related benzoxathiepine ester) is treated at low temperature (typically between -5 °C and +5 °C) with a metal-organic reagent such as tert-butylmagnesium chloride (tBuMgCl) in the presence of an alpha-haloacetic acid (e.g., chloroacetic acid or its salts).

- The reaction is conducted under nitrogen atmosphere to prevent oxidation.

- The metal-organic reagent and ester are added dropwise simultaneously to maintain high dilution and control reactivity.

Formation of Alpha-Chloroketone Intermediate:

- The reaction yields an alpha-chloroketone intermediate after quenching with acetic acid.

- This intermediate is then reduced to the corresponding alpha-chloro alcohol using reducing agents like sodium borohydride (NaBH4) in ethanol at low temperature (0 °C).

-

- The alpha-chloro alcohol undergoes intramolecular cyclization to form the benzoxathiepine ring system.

- This cyclization is promoted by treatment with aqueous alkaline bases such as sodium hydroxide (NaOH), lithium hydroxide (LiOH), or potassium hydroxide (KOH), typically in 50% aqueous solution.

- The reaction mixture is stirred at ambient temperature until completion.

Esterification and Final Functionalization:

- The carboxylate group is introduced or maintained as a methyl ester throughout the synthesis.

- Purification steps such as crystallization or extraction yield the final this compound product.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | tBuMgCl (1 M in THF), chloroacetic acid or sodium chloroacetate, 0 °C, N2 atmosphere | Alpha-chloroketone intermediate | Dropwise addition, high dilution |

| 2 | NaBH4, EtOH, 0 °C | Alpha-chloro alcohol | Reduction of ketone to alcohol |

| 3 | 50% aqueous NaOH or LiOH, ambient temperature | Benzoxathiepine ring cyclization | Intramolecular cyclization |

| 4 | Methyl ester maintained | This compound | Purification by crystallization |

This method yields the target compound with high purity suitable for further synthetic applications.

Analytical Data and Characterization

While detailed analytical data specific to this compound are limited in open literature, typical characterization includes:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR to confirm ring formation, chlorine substitution, and ester functionality.

- Mass Spectrometry (MS): Molecular ion peak corresponding to 258.72 g/mol.

- High-Performance Liquid Chromatography (HPLC): Purity assessment, often achieving >97% purity.

- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1735 cm^-1) and aromatic/heterocyclic ring vibrations.

Commercial suppliers report high purity (≥97%) and provide molecular identifiers such as CAS number 2891597-55-8 and InChIKey PUXFBWBECGLVIS-UHFFFAOYSA-N.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting Materials | Chromanyl or benzoxathiepine esters, chloroacetic acid or sodium chloroacetate |

| Key Reagents | tBuMgCl (tert-butylmagnesium chloride), NaBH4, aqueous NaOH or LiOH |

| Reaction Conditions | Low temperature (-5 to +5 °C) for metal-organic addition; 0 °C for reduction; ambient temperature for cyclization |

| Reaction Type | Nucleophilic addition, reduction, intramolecular cyclization |

| Product Purity | ≥97% by HPLC |

| Molecular Formula | C11H11ClO3S |

| Molecular Weight | 258.72 g/mol |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzoxathiepine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

While specific applications of Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate are not extensively documented in the provided search results, the broader context of similar compounds and related research areas can shed light on its potential uses.

- As a Building Block for Neurodegenerative Disease Research: Research has explored benzothiazole-isoquinoline derivatives for treating neurodegenerative diseases complicated by depression . These compounds were tested for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE) . Similarly, this compound, as a heterocyclic building block, could be utilized in synthesizing new compounds with potential therapeutic applications in neurodegenerative diseases .

- Enzyme Inhibition Studies: Another study focused on 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin as acetylcholinesterase inhibitors for Alzheimer’s disease . Given that this compound is a heterocyclic compound, it may find use in designing and synthesizing compounds with improved inhibitory activities against enzymes like acetylcholinesterase (AChE) .

- Antimicrobial and Anticancer Research: Piperidine derivatives, which share structural similarities with benzoxathiepine compounds, have shown potential antimicrobial activity. Some investigations have highlighted mechanisms involving apoptosis induction in cancer cells. Thus, this compound may be explored in similar contexts to assess its potential biological activities in antimicrobial and anticancer applications.

While specific case studies directly involving this compound are not available within the search results, research on related compounds provides insight into potential applications:

- Benzothiazole-Isoquinoline Derivatives: In one study, benzothiazole-isoquinoline derivatives were synthesized and evaluated for their potential in treating neurodegenerative diseases . Compound 4g showed the highest MAO-B and BuChE inhibitory activities and good blood-brain barrier penetration, suggesting its promise for treating neurodegenerative diseases complicated by depression .

- Piperidine Derivatives: Research on piperidine derivatives revealed that incorporating a sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts. These compounds were also found to induce apoptosis in cancer cells, indicating their potential as anticancer agents.

Mechanism of Action

The mechanism of action of methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs: Benzothiadiazine Derivatives

Hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) shares a chlorinated benzene ring fused with a heterocycle (benzothiadiazine) but differs in the following ways:

- Heteroatom arrangement : Hydrochlorothiazide contains a sulfonamide group and two sulfur atoms in a six-membered ring, whereas the target compound features a seven-membered oxathiepine ring with one sulfur and one oxygen atom.

- Functional groups : The methyl ester in the target compound contrasts with hydrochlorothiazide’s sulfonamide, which is critical for its diuretic activity .

Table 1: Structural Comparison with Hydrochlorothiazide

| Feature | Methyl 6-Chloro-Benzoxathiepine-8-carboxylate | Hydrochlorothiazide |

|---|---|---|

| Core structure | 4,1-Benzoxathiepine (7-membered) | 1,2,4-Benzothiadiazine (6-membered) |

| Chlorine position | Position 6 | Position 6 |

| Key functional group | Methyl ester (position 8) | Sulfonamide (position 7) |

| Bioactivity | Not well-documented | Diuretic (Na⁺/Cl⁻ cotransporter inhibition) |

Environmental Analogs: Benzodioxathiepine Derivatives

Endosulfan (6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepine 3-oxide) shares a bicyclic framework but differs significantly:

- Substituents : Endosulfan is heavily chlorinated (six Cl atoms) and includes an additional oxygen in its dioxathiepine ring, whereas the target compound has a single chlorine and a methyl ester.

Table 2: Comparison with Endosulfan

| Feature | Methyl 6-Chloro-Benzoxathiepine-8-carboxylate | α-Endosulfan |

|---|---|---|

| Chlorine count | 1 | 6 |

| Ring system | 4,1-Benzoxathiepine | 6,9-Methano-2,4,3-benzodioxathiepin |

| Functional groups | Methyl ester | Epoxide, sulfate |

| Environmental impact | Likely lower persistence | Persistent organic pollutant |

Lumping Strategy Considerations

Compounds with fused heterocycles like benzoxathiepines and benzothiadiazines are often grouped in computational models due to shared reactivity patterns. For instance, the "lumping strategy" consolidates structurally similar compounds to simplify reaction networks in environmental or metabolic studies . The target compound’s ester group may lead to distinct degradation pathways compared to hydrochlorothiazide’s sulfonamide or endosulfan’s chlorine-rich structure, highlighting the need for compound-specific studies despite structural similarities.

Biological Activity

Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate is a compound belonging to the class of benzoxathiepine derivatives, which have garnered attention due to their potential biological activities, particularly as inhibitors of carbonic anhydrases (CAs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoxathiepine core structure that is known for its diverse pharmacological properties.

This compound primarily functions as an inhibitor of carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII. These isoforms are associated with tumorigenesis and other pathological conditions. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing its catalytic activity.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of benzoxathiepine compounds exhibit significant inhibitory activity against human carbonic anhydrase isoforms. For example, a series of 1,2,3-benzoxathiazine-2,2-dioxides were investigated for their inhibitory effects on hCA IX and XII. Many derivatives showed nanomolar inhibition levels, indicating strong potential as therapeutic agents in cancer treatment .

Case Studies

- Inhibition Selectivity : A study highlighted that certain benzoxathiepine derivatives selectively inhibited hCA IX over other isoforms. This selectivity is crucial for minimizing side effects in therapeutic applications .

- Anti-Cancer Activity : In vitro studies demonstrated that compounds similar to this compound effectively suppressed the proliferation of cancer cell lines such as MDA-MB-231. The mechanism involved not only CA inhibition but also the induction of apoptosis in these cells .

Data Table: Biological Activity Summary

| Activity | Result | Reference |

|---|---|---|

| CA IX Inhibition | Nanomolar range | |

| CA XII Inhibition | Submicromolar range | |

| Anti-cancer activity (MDA-MB-231) | Significant suppression | |

| Selectivity for CA IX over I/II | High selectivity |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzoxathiepine structure can enhance inhibitory potency and selectivity. For instance, changing substituents on the aromatic rings or altering functional groups can significantly impact the binding affinity to carbonic anhydrases .

Q & A

Basic: What synthetic routes are recommended for methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate?

Methodological Answer:

Synthesis typically involves cyclization of a precursor with a thiol group and an epoxide or halide. For example:

Key Step : React 6-chloro-8-carboxybenzoxathiepine with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges, conditioned with methanol and eluted with 2-propanol, to isolate the product .

Characterization : Confirm via LC-MS (electrospray ionization) and ¹H/¹³C NMR, referencing spectral databases for benzoxathiepine analogs .

Basic: How can the compound’s purity be validated in academic settings?

Methodological Answer:

Employ orthogonal analytical techniques:

- HPLC : Use a C18 column with a gradient of methanol/water (0.1% formic acid) at 40°C. Compare retention times to a certified reference standard.

- Mass Spectrometry : Monitor for [M+H]+ ions (exact mass ~284.7 Da) and fragment patterns to detect impurities .

- Elemental Analysis : Verify Cl and S content matches theoretical values (±0.3%).

Advanced: How to resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Contradictions may arise from differing experimental models (e.g., in vitro vs. in vivo). Address via:

Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HepG2, HEK293) with strict controls for metabolic activity (MTT assay).

Metabolite Screening : Use LC-MS/MS to identify oxidative or hydrolytic metabolites that may contribute to toxicity .

Cross-Study Comparison : Normalize data using EPA guidelines for endocrine disruptors, referencing structurally similar benzodioxathiepines (e.g., endosulfan analogs) .

Advanced: What computational strategies predict the compound’s environmental persistence?

Methodological Answer:

QSAR Modeling : Input logP, molecular weight, and topological polar surface area into EPI Suite to estimate biodegradation half-life.

Molecular Dynamics : Simulate hydrolysis pathways under varying pH (4–9) using Gaussian09, focusing on sulfoxide intermediates .

Field Validation : Compare predictions with experimental soil half-life studies (OECD 307), using SPE and LC-MS for quantification .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

Stress Testing : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 2), and liver microsomes at 37°C.

Sampling : Collect aliquots at 0, 6, 12, 24, and 48 hours. Quench reactions with ice-cold methanol.

Analysis : Quantify degradation products via HPLC-DAD (λ=254 nm) and confirm structures using high-resolution MS .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR : ¹H NMR (500 MHz, CDCl₃) to identify dihydro-2H protons (δ 3.1–3.5 ppm) and aromatic Cl substituents (δ 7.2–7.8 ppm).

- IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and benzoxathiepine ring vibrations (C-S-C ~650 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and confirm chair conformation of the 7-membered ring .

Advanced: What in silico approaches prioritize biological targets for this compound?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to screen against GPCR or kinase libraries (PDB entries), prioritizing targets with ΔG < -8 kcal/mol.

Pharmacophore Mapping : Align with known benzoxathiepine-based inhibitors (e.g., serotonin receptor antagonists) using LigandScout.

ADMET Prediction : Apply SwissADME to assess blood-brain barrier penetration and CYP450 interactions .

Basic: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Ullmann-type coupling of chloro and carboxylate groups.

- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low dielectric) under reflux.

- Workup : Extract with dichloromethane (3×50 mL), dry over Na₂SO₄, and concentrate under reduced pressure .

Advanced: How to analyze environmental samples for trace residues?

Methodological Answer:

Sample Prep : Extract 100 mL water samples via SPE (Oasis HLB cartridges), eluting with 2 mL methanol.

Quantification : Use LC-MS/MS in MRM mode (transition m/z 285→214) with a LOQ of 0.1 ng/L.

Quality Control : Spike with deuterated internal standards (e.g., triclosan-d₃) to correct for matrix effects .

Advanced: What strategies mitigate conflicting bioactivity data across assays?

Methodological Answer:

Assay Harmonization : Standardize protocols (e.g., ATP levels for viability assays) using CLSI guidelines.

Meta-Analysis : Apply random-effects models to aggregate IC₅₀ values from ≥5 independent studies.

Mechanistic Follow-Up : Use CRISPR knockouts to confirm target engagement in conflicting pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.